![molecular formula C16H18N2O3 B2498865 Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate CAS No. 478041-10-0](/img/structure/B2498865.png)
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Overview
Description
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is a synthetic organic compound with the molecular formula C₁₆H₁₈N₂O₃ It is characterized by a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via alkylation reactions using cyclopropylmethyl halides in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the quinoxaline derivative with ethyl bromoacetate in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity
- Compounds similar to ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate have demonstrated significant antitumor properties. Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties
- Anti-inflammatory Effects
-
Neuroprotective Potential
- Preliminary studies suggest that compounds with similar structures may offer neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to their ability to cross the blood-brain barrier and interact with central nervous system targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of this compound. Key factors influencing its activity include:
Structural Feature | Impact on Activity |
---|---|
Quinoxaline Core | Essential for biological activity; involved in enzyme inhibition |
Cyclopropylmethyl Group | May enhance binding affinity to specific receptors |
Ethyl Acetate Moiety | Contributes to solubility and bioavailability |
Case Studies
-
Antitumor Activity Study
- A study conducted on quinoxaline derivatives demonstrated that compounds with similar structures significantly inhibited the growth of various cancer cell lines, suggesting a promising pathway for drug development targeting cancer therapies.
- Neuroprotective Effects Investigation
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can interact with active sites of enzymes, potentially inhibiting their activity. The cyclopropylmethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[4-(methyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
- Ethyl 2-[4-(phenylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
Uniqueness
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.
Biological Activity
Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS: 478041-10-0) is an organic compound with notable pharmacological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C16H18N2O3
- Molecular Weight : 286.33 g/mol
- Synonyms : Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]acetate, among others.
The compound's biological activity is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an inhibitor of certain enzyme pathways and as a modulator of cellular processes:
- Cereblon E3 Ubiquitin Ligase Modulation : this compound has been identified as a potential ligand for cereblon E3 ligase, which plays a crucial role in protein degradation pathways. This interaction may facilitate the targeted degradation of specific proteins linked to cancer and other diseases .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
In Vitro Studies
In vitro assays have demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Line Testing : this compound showed significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
In Vivo Studies
Animal model studies have provided further insight into the compound's pharmacological profile:
- Tumor Growth Inhibition : In vivo experiments indicated that treatment with this compound significantly reduced tumor size in xenograft models of human cancers. The mechanism appears to involve apoptosis induction and modulation of cell cycle progression .
Case Studies
- Study on Cancer Treatment : A study published in a peer-reviewed journal highlighted the compound's efficacy in reducing tumor volume in mice models bearing human breast cancer cells. The results indicated a reduction in tumor growth by approximately 50% compared to control groups .
- Neuroprotective Effects : Research has also suggested potential neuroprotective effects of this compound against neurodegenerative conditions due to its ability to mitigate oxidative stress and inflammation in neuronal cells .
Data Table
Property | Value |
---|---|
Molecular Formula | C16H18N2O3 |
Molecular Weight | 286.33 g/mol |
CAS Number | 478041-10-0 |
Antioxidant Activity | Yes |
Cytotoxicity (IC50) | Varies by cell line |
Tumor Growth Reduction | ~50% in animal models |
Q & A
Basic Research Questions
Q. What are the key structural features of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate that influence its reactivity?
The compound’s reactivity is governed by its quinoxaline core, cyclopropylmethyl substituent, and ester functionality. Crystallographic data reveal intramolecular hydrogen bonding (e.g., N–H···O interactions) that stabilizes the planar quinoxaline ring system, while torsional angles (e.g., C8–N2–C1–C2 = −147.1°) indicate steric constraints affecting conformational flexibility . The cyclopropylmethyl group introduces steric bulk, potentially hindering nucleophilic attack at the 4-position. The ethyl acetate moiety provides a leaving group for hydrolysis or nucleophilic substitution .
Q. What synthesis routes are commonly used to prepare this compound?
A standard method involves catalytic hydrogenation of ethyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate using Pd/C in ethanol under H₂, followed by recrystallization from ethanol to yield pure crystals . Alternative routes include multi-step alkylation reactions, such as treating hydrazinylquinoxalinone derivatives with ethyl formylpropionate under reflux, as described in scalable protocols .
Q. How is the compound characterized post-synthesis?
X-ray crystallography is critical for confirming molecular geometry. Key parameters include bond lengths (e.g., N1–C6 = 1.337 Å) and angles (e.g., C2–C1–N2 = 119.3°), which validate the tetrahydroquinoxaline scaffold. NMR spectroscopy identifies proton environments (e.g., cyclopropylmethyl protons at δ ~0.5–1.5 ppm), while IR confirms carbonyl stretching (~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in spectroscopic and crystallographic data be resolved?
Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., rotational isomerism of the ester group). For example, the O1–C7–C8–N2 torsion angle (153°) in the crystal structure may differ from solution conformers. Comparative analysis using variable-temperature NMR or DFT calculations can reconcile these differences .
Q. What strategies optimize reaction yields in alkylation steps?
Alkylation efficiency depends on base selection and solvent polarity. For example, using Cs₂CO₃ in DMF at 25–30°C promotes selective N-alkylation over O-alkylation, as evidenced by >80% yields in similar quinoxaline derivatives. Monitoring reaction progress via TLC and optimizing alkyl halide stoichiometry (1.1–1.2 eq) minimizes side products .
Q. How does hydrogen bonding affect crystallization and stability?
The crystal packing is stabilized by N–H···O (2.8–3.0 Å) and C–H···O (3.2–3.5 Å) interactions, forming a 3D network. Polymorphism risks arise from solvent choice: ethanol recrystallization favors a monoclinic lattice (space group P2₁/c), while polar aprotic solvents may yield alternative polymorphs with differing dissolution rates .
Q. What methodologies are recommended for studying biological activity?
In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) are standard. Structure-activity relationship (SAR) studies should focus on modifying the cyclopropylmethyl group or ester moiety, guided by prior findings that quinoxaline derivatives exhibit anticancer (IC₅₀ ~10 µM) and antiplasmodial (IC₅₀ <5 µM) activities .
Q. How are crystallographic disorders addressed during refinement?
Disordered regions (e.g., cyclopropylmethyl groups) are modeled using split positions with occupancy refinement. Software like SHELXL applies restraints to bond lengths and angles, while checkCIF validation identifies outliers (>4σ in electron density maps). Hydrogen atoms are placed geometrically and refined isotropically .
Properties
IUPAC Name |
ethyl 2-[4-(cyclopropylmethyl)-3-oxoquinoxalin-2-yl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYOQSJKFKKFPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.